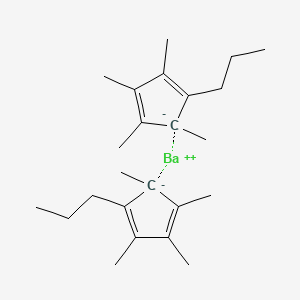
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- is an organometallic compound with the molecular formula C24H38Ba. It is a barium complex with two cyclopentadienyl ligands that are substituted with tetramethyl and propyl groups. This compound is known for its unique chemical properties and applications in various fields, including materials science and catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of barium metal with the corresponding cyclopentadienyl ligand. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The cyclopentadienyl ligand is prepared by alkylation of cyclopentadiene with methyl and propyl groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of specialized equipment to handle the reactive barium metal and the volatile cyclopentadienyl ligands. The product is purified by distillation or recrystallization to achieve high purity levels required for industrial applications .
化学反应分析
Types of Reactions
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and the corresponding oxidized ligands.
Reduction: It can be reduced to form barium metal and the reduced ligands.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield barium oxide, while reduction reactions yield barium metal. Substitution reactions result in the formation of new barium complexes with different ligands .
科学研究应用
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- has several scientific research applications, including:
Materials Science: It is used in the synthesis of barium-containing thin films and coatings, which have applications in electronics and optics.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and hydrogenation.
Superconductors: It is used in the preparation of high-temperature superconducting materials.
Luminescent Materials: The compound is used as a precursor for the synthesis of luminescent materials used in display technologies
作用机制
The mechanism of action of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- involves the interaction of the barium ion with the cyclopentadienyl ligands. The barium ion forms a coordination complex with the ligands, which stabilizes the compound and imparts unique chemical properties. The cyclopentadienyl ligands can participate in various chemical reactions, facilitating the compound’s use in catalysis and materials science .
相似化合物的比较
Similar Compounds
Bis(pentamethylcyclopentadienyl)barium: This compound has similar cyclopentadienyl ligands but with different alkyl substitutions.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium: This compound has different ligands but shares similar coordination chemistry with barium.
Bis(tri(isopropyl)cyclopentadienyl)barium: This compound has bulkier cyclopentadienyl ligands, leading to different chemical properties .
Uniqueness
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- is unique due to its specific ligand structure, which imparts distinct chemical reactivity and stability. The tetramethyl and propyl substitutions on the cyclopentadienyl ligands provide steric hindrance, enhancing the compound’s thermal stability and making it suitable for high-temperature applications .
属性
分子式 |
C24H38Ba |
|---|---|
分子量 |
463.9 g/mol |
IUPAC 名称 |
barium(2+);1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |
InChI 键 |
DCSLHCGAZGGAPA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=C([C-]1C)C)C)C.CCCC1=C(C(=C([C-]1C)C)C)C.[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


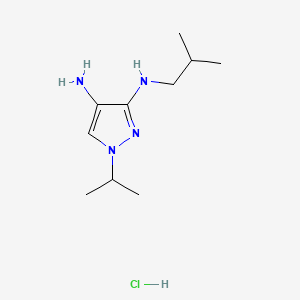
![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)
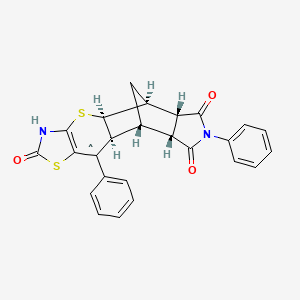
![(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12350559.png)
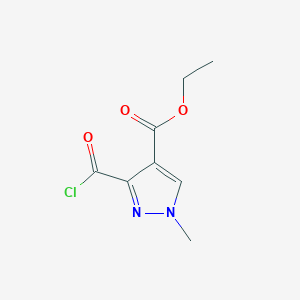
![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)
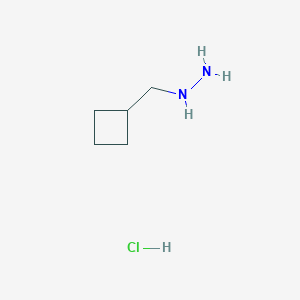
![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)
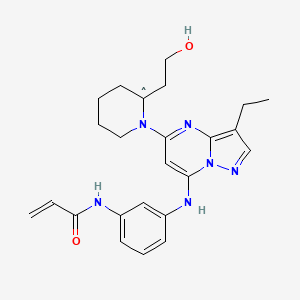
![Potassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B12350589.png)
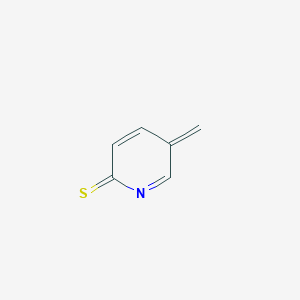
![[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12350615.png)
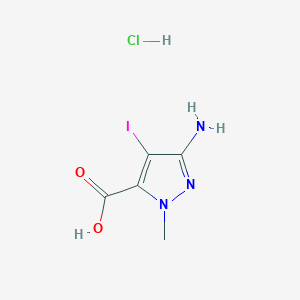
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)
